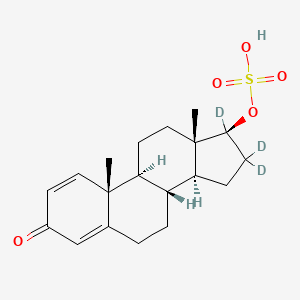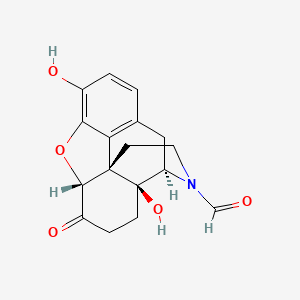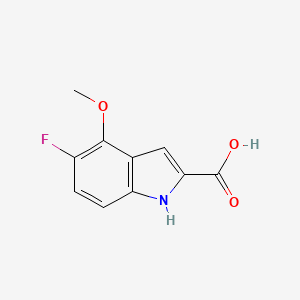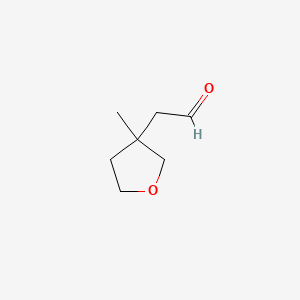
2-(3-Methyloxolan-3-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyloxolan-3-yl)acetaldehyde is an organic compound with the molecular formula C7H12O2 It is a derivative of acetaldehyde, featuring a tetrahydrofuran ring substituted with a methyl group and an acetaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Catalytic Dehydrogenation: Another method involves the catalytic dehydrogenation of the corresponding alcohol using a copper catalyst at elevated temperatures.
Rosenmund Reduction: This method involves the reduction of acetyl chloride with hydrogen in the presence of palladium on barium sulfate (Lindlar’s catalyst).
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-Methyloxolan-3-yl)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Methyloxolan-3-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of adducts. This interaction can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyloxolan-3-yl)acetaldehyde: Similar structure with a different position of the methyl group.
2-(Oxolan-3-yl)acetaldehyde: Lacks the methyl substitution.
Uniqueness
2-(3-Methyloxolan-3-yl)acetaldehyde is unique due to the specific positioning of the methyl group on the tetrahydrofuran ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-(3-methyloxolan-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H12O2/c1-7(2-4-8)3-5-9-6-7/h4H,2-3,5-6H2,1H3 |
InChI Key |
OYMFBBOAWSKCLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6S,7aR)-6-fluoro-3-(trichloromethyl)-hexahydropyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13450687.png)
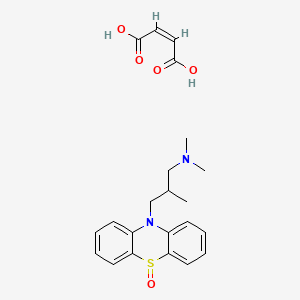
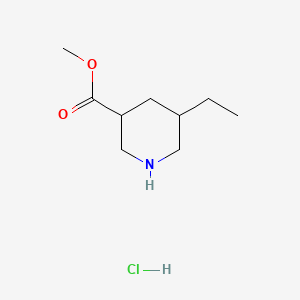
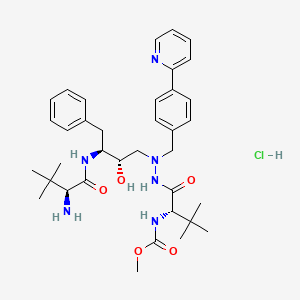


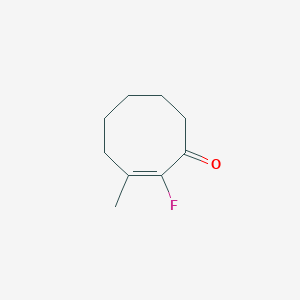
![[(But-3-yn-1-yl)(methyl)sulfamoyl]amine](/img/structure/B13450729.png)
